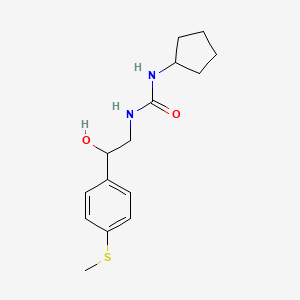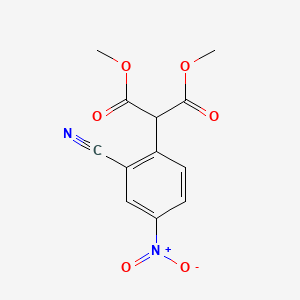
Dimethyl 2-(2-cyano-4-nitrophenyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(2-cyano-4-nitrophenyl)malonate, also known as DNPM, is an organic compound with the molecular formula C12H10N2O6 . It belongs to the class of malonate esters and is widely used in organic synthesis.
Molecular Structure Analysis
The molecular formula of this compound is C12H10N2O6 . It has an average mass of 278.218 Da and a monoisotopic mass of 278.053894 Da .Physical And Chemical Properties Analysis
This compound is a colorless crystalline solid. It has a molecular weight of 278.22 g/mol .科学的研究の応用
Synthesis and Molecular Structure Analysis : Dimethyl 2-(2-cyano-4-nitrophenyl)malonate has been synthesized and studied for its molecular structure using methods like NMR, single crystal X-ray diffraction, and ab initio calculations. This compound is significant for understanding the structural aspects of similar chemical compounds (Jiménez-Cruz et al., 2003).
Crystal Structure in Calcium Channel Antagonists : Research has been conducted on the crystal structures of calcium channel antagonists, including derivatives of dimethyl malonate. These studies provide insights into the conformation of such compounds and their biological activity related to calcium channel inhibition (Triggle et al., 1980).
Proton Transfer Reactions : Studies have been conducted on the proton transfer reactions from dimethyl (4-nitrophenyl)malonate to various nitrogen bases in solvents like acetonitrile. Such research helps in understanding the reaction mechanisms and kinetics of similar compounds (Schroeder et al., 1996).
Role as a One-Carbon Source in Chemical Synthesis : Dimethyl malonate has been used as a one-carbon source for introducing carbon substituents onto aromatic nitro compounds. This demonstrates its utility in organic synthesis, particularly in the formation of complex molecular structures (Selvakumar et al., 2001).
Solvent Effects in Proton Transfer : The influence of different solvents on the kinetics of proton transfer reactions involving dimethyl (4-nitrophenyl)malonate has been studied. This research is significant for understanding solvent effects on chemical reaction mechanisms (Schroeder et al., 1998).
特性
IUPAC Name |
dimethyl 2-(2-cyano-4-nitrophenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c1-19-11(15)10(12(16)20-2)9-4-3-8(14(17)18)5-7(9)6-13/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZWDSQNHJMMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


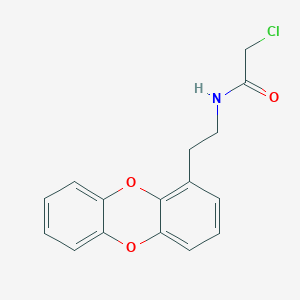

![3,4-dimethyl-N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)aniline](/img/structure/B2453552.png)

![2-(sec-butylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2453556.png)
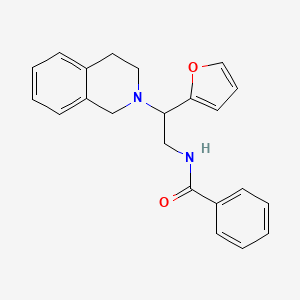
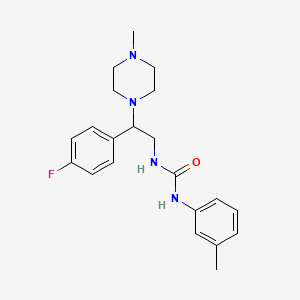
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2453564.png)
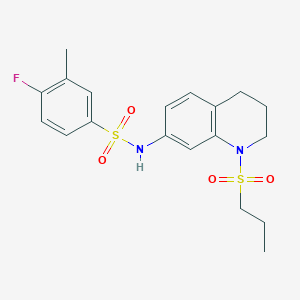
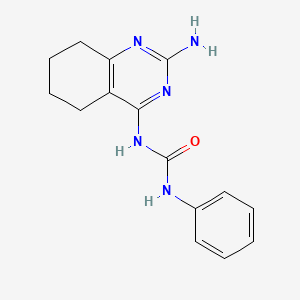
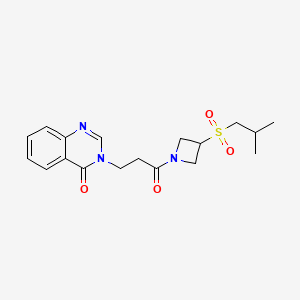
![(E)-1-[(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)hydrazine](/img/structure/B2453570.png)
